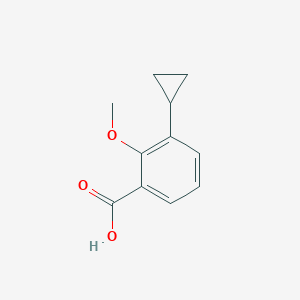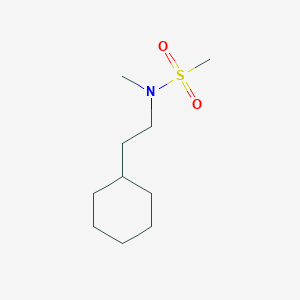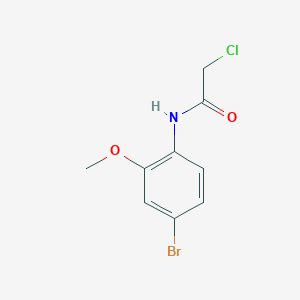
3-Cyclopropyl-2-methoxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopropyl-2-methoxybenzoic acid is an organic compound with the molecular formula C11H12O3 It is characterized by a cyclopropyl group attached to the benzene ring, along with a methoxy group at the second position and a carboxylic acid group at the third position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropyl-2-methoxybenzoic acid typically involves the cyclopropylation of a suitable benzene derivative followed by methoxylation and carboxylation. One common method involves the use of cyclopropyl bromide and a suitable base to introduce the cyclopropyl group. Subsequent methoxylation can be achieved using methanol and an acid catalyst. Finally, carboxylation is performed using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions: 3-Cyclopropyl-2-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 3-Cyclopropyl-2-hydroxybenzoic acid.
Reduction: 3-Cyclopropyl-2-methoxybenzyl alcohol.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Cyclopropyl-2-methoxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Cyclopropyl-2-methoxybenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The cyclopropyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The methoxy group can participate in hydrogen bonding and other interactions, while the carboxylic acid group can form ionic bonds with target molecules. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparación Con Compuestos Similares
- 3-Cyclopropyl-4-methoxybenzoic acid
- 3-Cyclopropyl-2-hydroxybenzoic acid
- 3-Cyclopropyl-2-methylbenzoic acid
Comparison: 3-Cyclopropyl-2-methoxybenzoic acid is unique due to the specific positioning of the methoxy and cyclopropyl groups, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities, making it a valuable compound for targeted applications.
Propiedades
IUPAC Name |
3-cyclopropyl-2-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-14-10-8(7-5-6-7)3-2-4-9(10)11(12)13/h2-4,7H,5-6H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFGMLLQSLYCAOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1C(=O)O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3,4,5-triethoxy-N-[(E)-[(E)-3-(2-nitrophenyl)prop-2-enylidene]amino]benzamide](/img/structure/B7590710.png)
![2-[(E)-[[3-[(4-chlorophenyl)sulfamoyl]benzoyl]hydrazinylidene]methyl]benzoic acid](/img/structure/B7590719.png)
![N-[(E)-[2-methyl-3-(pyridine-4-carbonyl)indolizin-1-yl]methylideneamino]-3-nitrobenzamide](/img/structure/B7590725.png)

![N-[(E)-(2-chloro-7-methoxyquinolin-3-yl)methylideneamino]-2-methylbenzamide](/img/structure/B7590740.png)
![3-phenyl-N-[(E)-[3-[(E)-[(3-phenyl-1H-pyrazole-5-carbonyl)hydrazinylidene]methyl]phenyl]methylideneamino]-1H-pyrazole-5-carboxamide](/img/structure/B7590768.png)
![2-Chloro-1-[4-(4-fluoro-benzyl)-piperidin-1-yl]-ethanone](/img/structure/B7590772.png)
![N-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-2-(thiophen-2-ylsulfonylamino)benzamide](/img/structure/B7590780.png)

![methyl 4-[(E)-(carbamoylhydrazinylidene)methyl]benzoate](/img/structure/B7590796.png)
![N-[1-[(4-bromophenyl)methyl]piperidin-4-yl]propanamide](/img/structure/B7590801.png)
![4-bromo-N-[(E)-naphthalen-1-ylmethylideneamino]benzenesulfonamide](/img/structure/B7590804.png)
![4-[2-(4-Ethylpiperazin-1-yl)-2-oxoethyl]benzoic acid](/img/structure/B7590817.png)

